

molecular weight of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

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An In-Depth Technical Guide to **5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one**: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of **5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one**, a heterocyclic organic compound of increasing interest to the scientific community. While specific research on this molecule is emerging, its structural motifs—a pyridinone core and a reactive hydroxymethyl group—position it as a valuable building block in medicinal chemistry and organic synthesis. This document details the core molecular profile, physicochemical properties, and safety information for the compound. Furthermore, it presents a scientifically grounded, proposed synthesis protocol and outlines key analytical methods for its characterization. By drawing parallels with structurally related compounds, such as the precursors to the anti-fibrotic drug Pirfenidone, this guide explores the potential applications and therapeutic relevance of **5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one** for researchers, chemists, and professionals in drug development.

Core Molecular Profile

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a derivative of pyridinone, a heterocyclic scaffold prevalent in many biologically active molecules^[1]. The presence of both a hydrogen bond acceptor (the carbonyl oxygen) and a reactive hydroxyl group makes it a versatile intermediate for further chemical modification.

Chemical Identity

A clear identification of the molecule is critical for regulatory compliance, procurement, and literature searches. The key identifiers are summarized below.

Identifier	Value	Source
IUPAC Name	5-(hydroxymethyl)-1-methylpyridin-2-one	[1]
CAS Number	27330-18-3	[2] [3]
Molecular Formula	C ₇ H ₉ NO ₂	[1] [2]
Canonical SMILES	CN1C=C(C=CC1=O)CO	[1] [2]
InChI Key	JTHPCDDBYSXVGFM-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, solubility, and potential for formulation.

Property	Value	Source
Molecular Weight	139.15 g/mol	[1] [2]
MDL Number	MFCD17015927	[2]
Storage Conditions	Sealed in a dry environment at room temperature.	[2]

Structural Elucidation

The molecule's structure is foundational to its chemical behavior and biological activity.

Caption: 2D Chemical Structure of **5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one**.

Synthesis and Purification

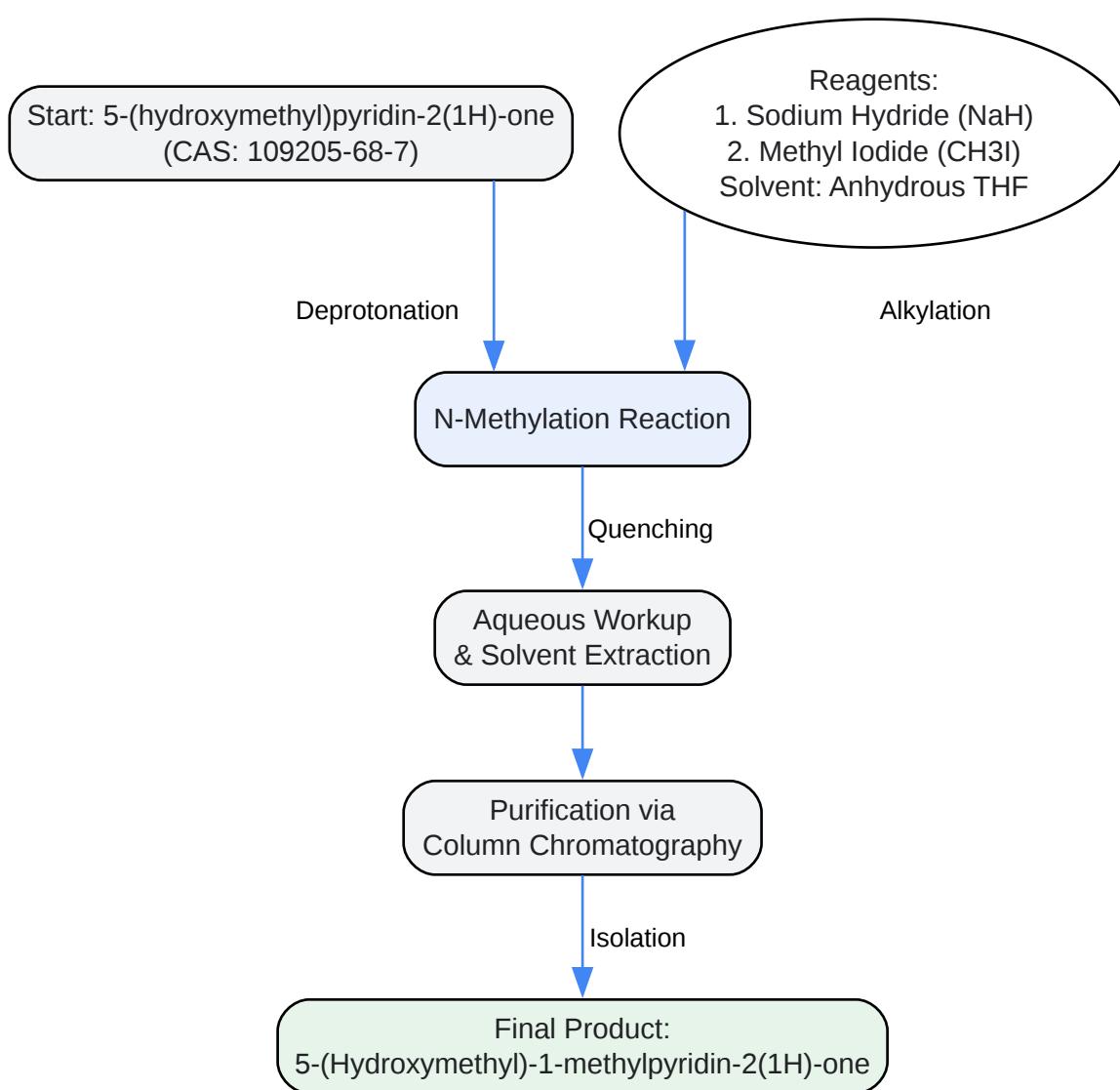
While multiple synthetic routes may be conceived, a robust and scalable synthesis is paramount for drug development. The following proposed synthesis is based on established chemical transformations for related pyridinone structures[4].

Rationale for Synthetic Strategy

The proposed workflow involves a two-step process starting from the commercially available 5-(hydroxymethyl)pyridin-2(1H)-one. This strategy is chosen for its efficiency and high-yield potential. The first step is a nucleophilic substitution at the nitrogen atom, a common and well-understood reaction for pyridinone rings.

- **N-Methylation:** The nitrogen on the pyridinone ring is deprotonated by a suitable base, such as sodium hydride (NaH), to form a nucleophilic anion. This anion then reacts with an electrophilic methylating agent, like methyl iodide (CH_3I), to form the final product. This method is direct and generally provides good yields for N-alkylation of pyridinones.

Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one**.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis and purification yield a product whose identity can be confirmed by the analytical methods described in Section 3.

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 5-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF).

- Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution. The 0 °C temperature prevents side reactions.
- Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (1.2 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- Reaction Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Trustworthiness Note: This step safely neutralizes any unreacted sodium hydride.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and stability of the synthesized compound.

Method	Purpose	Expected Key Characteristics
¹ H NMR	Structural confirmation and proton environment mapping.	Signals for the N-methyl group (~3.5 ppm), the hydroxymethyl CH ₂ (~4.5 ppm), and distinct aromatic protons on the pyridinone ring.
¹³ C NMR	Carbon skeleton confirmation.	A peak for the carbonyl carbon (~160-170 ppm), N-methyl carbon, hydroxymethyl carbon, and aromatic carbons.
Mass Spec (MS)	Molecular weight confirmation.	A molecular ion peak [M+H] ⁺ corresponding to the exact mass of the compound (139.15 Da).
Infrared (IR)	Functional group identification.	Characteristic peaks for O-H stretch (broad, ~3300 cm ⁻¹), C=O stretch (~1650 cm ⁻¹), and C-H stretches.
HPLC	Purity assessment.	A single major peak indicating >95% purity, with retention time dependent on the column and mobile phase used.

Applications in Drug Discovery and Development

The Pyridinone Scaffold in Medicinal Chemistry

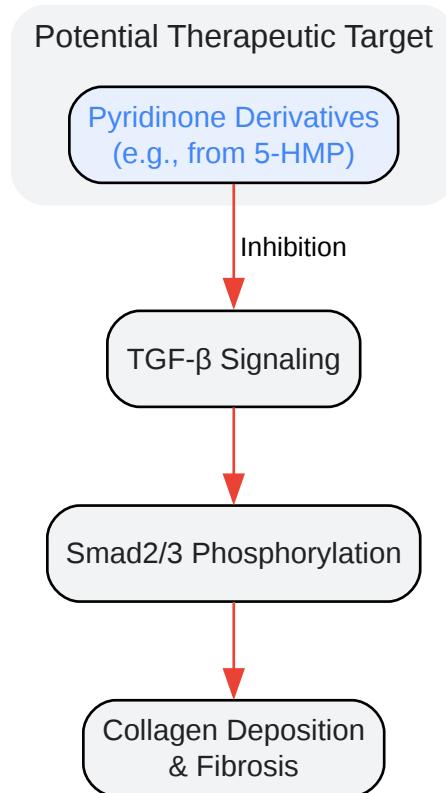
The pyridinone ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to engage in various non-covalent interactions makes it an excellent core for designing enzyme inhibitors and receptor modulators.

Case Study: A Structural Analogue to the Pirfenidone Precursor

The compound 5-Methylpyridin-2(1H)-one is a key intermediate in the synthesis of Pirfenidone, an anti-fibrotic drug[4]. Pirfenidone is used to treat idiopathic pulmonary fibrosis by modulating key signaling pathways involved in fibrosis. The structural similarity of **5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one** to this precursor suggests that it could serve as a valuable starting point for developing new anti-fibrotic agents or other therapeutics. The hydroxymethyl group offers a reactive handle for creating a library of derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

Potential Biological Relevance: Modulating Fibrotic Pathways

Derivatives of pyridinone, such as Pirfenidone, are known to exert their effects by downregulating pro-fibrotic mediators like Transforming Growth Factor-beta (TGF- β) and Tumor Necrosis Factor-alpha (TNF- α). It is plausible that novel compounds synthesized from **5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one** could interact with similar pathways.



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Caption: Hypothetical modulation of the TGF- β pathway by pyridinone-based compounds.

Safety and Handling

Based on available data for the compound, appropriate safety measures should be taken during handling.

Hazard Class	GHS Statement Code	Description	Source
Acute Toxicity	H302, H332	Harmful if swallowed or if inhaled.	[2]
Skin Irritation	H315	Causes skin irritation.	[2]
Eye Irritation	H319, H320	Causes serious eye irritation.	[2]
Respiratory Irritation	H335	May cause respiratory irritation.	[2]

Recommended Handling Procedures:

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes.

Conclusion

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a promising heterocyclic compound with significant potential as a versatile building block in drug discovery. Its straightforward synthesis, combined with the proven therapeutic relevance of the pyridinone scaffold, makes it an attractive starting point for developing novel therapeutics. Further investigation into its biological activity and the exploration of its synthetic utility are warranted to fully unlock its

potential in medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently procure, synthesize, and utilize this compound in their research endeavors.

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